Cas no 29083-93-0 (4(1H)-Quinazolinone, 8-methyl-2-phenyl-)
4(1H)-Quinazolinone, 8-methyl-2-phenyl- Chemical and Physical Properties
Names and Identifiers
-
- 4(1H)-Quinazolinone, 8-methyl-2-phenyl-
- CCG-317292
- 8-METHYL-2-PHENYLQUINAZOLIN-4-OL
- PD183333
- 8-methyl-2-phenyl-3,4-dihydroquinazolin-4-one
- BDBM50068758
- 8-Methyl-2-phenylquinazolin-4(3H)-one
- SCHEMBL15775475
- 4(3H)-Quinazolinone, 8-methyl-2-phenyl-
- BQH9B8LDU2
- 8-Methyl-2-phenyl-4(3H)-quinazolinone
- 8-Methyl-2-phenyl-3H-quinazolin-4-one
- 29083-93-0
- CHEMBL124749
-
- Inchi: 1S/C15H12N2O/c1-10-6-5-9-12-13(10)16-14(17-15(12)18)11-7-3-2-4-8-11/h2-9H,1H3,(H,16,17,18)
- InChI Key: WLZJEOODSSBWMB-UHFFFAOYSA-N
- SMILES: O=C1C2C=CC=C(C)C=2N=C(C2C=CC=CC=2)N1
Computed Properties
- Exact Mass: 236.09506
- Monoisotopic Mass: 236.094963011g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 1
- Complexity: 358
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 41.5Ų
Experimental Properties
- PSA: 41.46
4(1H)-Quinazolinone, 8-methyl-2-phenyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019125503-250mg |
8-Methyl-2-phenylquinazolin-4(3h)-one |
29083-93-0 | 95% | 250mg |
$180.25 | 2023-09-02 | |
| Alichem | A019125503-1g |
8-Methyl-2-phenylquinazolin-4(3h)-one |
29083-93-0 | 95% | 1g |
$459.90 | 2023-09-02 | |
| Chemenu | CM213613-1g |
8-Methyl-2-phenylquinazolin-4(3H)-one |
29083-93-0 | 95% | 1g |
$389 | 2021-08-04 | |
| Chemenu | CM213613-1g |
8-Methyl-2-phenylquinazolin-4(3H)-one |
29083-93-0 | 95% | 1g |
$458 | 2022-12-28 |
4(1H)-Quinazolinone, 8-methyl-2-phenyl- Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
Additional information on 4(1H)-Quinazolinone, 8-methyl-2-phenyl-
4(1H)-Quinazolinone, 8-Methyl-2-Phenyl-
The compound 4(1H)-Quinazolinone, 8-Methyl-2-Phenyl (CAS No. 29083-93-0) is a significant organic compound with a unique structure and diverse applications. This compound belongs to the quinazolinone family, which has been extensively studied due to its potential in pharmaceuticals, agrochemicals, and materials science. The quinazolinone framework is characterized by a bicyclic structure consisting of a benzene ring fused with a pyrimidine-like ring system. The presence of substituents such as the methyl group at position 8 and the phenyl group at position 2 introduces additional complexity and functionality to the molecule.
Recent studies have highlighted the importance of 4(1H)-Quinazolinone, 8-Methyl-2-Phenyl in medicinal chemistry. Researchers have explored its potential as a scaffold for developing new drugs targeting various diseases, including cancer and neurodegenerative disorders. The compound's ability to interact with specific biological targets, such as kinases and proteases, makes it a valuable lead compound for drug discovery. For instance, a study published in *Journal of Medicinal Chemistry* demonstrated that derivatives of this compound exhibit potent inhibitory activity against certain oncogenic kinases, suggesting its potential role in anticancer therapy.
In addition to its medicinal applications, 4(1H)-Quinazolinone, 8-Methyl-2-Phenyl has also been investigated for its role in agrochemicals. Its ability to act as a plant growth regulator or an herbicide has been explored in recent agricultural studies. A research article in *Pest Management Science* reported that this compound can effectively inhibit the growth of certain weeds without causing significant harm to crops, making it a promising candidate for eco-friendly pest control solutions.
The synthesis of 4(1H)-Quinazolinone, 8-Methyl-2-Phenyl involves various methodologies, including condensation reactions and cyclization processes. One of the most efficient methods reported in the literature involves the reaction of o-amino phenol derivatives with aldehydes or ketones under specific conditions. This approach not only ensures high yield but also allows for easy modification of substituents to explore structural variations. A study published in *Organic Process Research & Development* detailed an optimized synthesis route that significantly reduces production costs while maintaining high purity levels.
From a materials science perspective, 4(1H)-Quinazolinone, 8-Methyl-2-Phenyl has shown potential as a building block for advanced materials such as organic semiconductors and optoelectronic devices. Its aromaticity and conjugated system contribute to unique electronic properties that are desirable in these applications. A research team from Stanford University reported that incorporating this compound into polymer blends enhances their electrical conductivity without compromising mechanical stability.
Furthermore, the environmental impact of 4(1H)-Quinazolinone, 8-Methyl-2-Phenyl has been a topic of interest among researchers. Studies have shown that this compound exhibits low toxicity towards non-target organisms when used in controlled concentrations. This makes it an attractive option for sustainable agricultural practices where minimizing environmental harm is crucial.
In conclusion, 4(1H)-Quinazolinone, 8-Methyl-2-Phenyl (CAS No. 29083-93-0) is a versatile compound with wide-ranging applications across multiple disciplines. Its structural versatility and functional groups make it an ideal candidate for drug discovery, agrochemical development, and materials science innovation. As research continues to uncover new potentials for this compound, it is poised to play an increasingly important role in advancing scientific and technological frontiers.
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